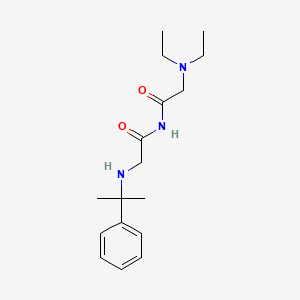![molecular formula C14H12BrN3O4S B14671879 2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide CAS No. 38629-79-7](/img/structure/B14671879.png)
2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide is an organic compound with a complex structure that includes a bromophenyl group, a sulfonylhydrazinyl group, and an oxoacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with hydrazine to form 4-bromophenylsulfonylhydrazine. This intermediate is then reacted with N-phenylglycine in the presence of a coupling agent to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products include sulfonylhydrazones.
Reduction: Products include hydroxyl derivatives.
Substitution: Products include various substituted phenyl derivatives.
Scientific Research Applications
2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking their catalytic activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 4-((2-(4-bromophenyl)hydrazinyl)sulfonyl)benzoic acid
- 2-{2-[(4-Bromophenyl)sulfonyl]hydrazino}-2-oxoacetamide
Comparison: Compared to similar compounds, 2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromophenyl group provides opportunities for further functionalization, while the sulfonylhydrazinyl and oxoacetamide groups contribute to its reactivity and potential biological activity.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
38629-79-7 |
|---|---|
Molecular Formula |
C14H12BrN3O4S |
Molecular Weight |
398.23 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide |
InChI |
InChI=1S/C14H12BrN3O4S/c15-10-6-8-12(9-7-10)23(21,22)18-17-14(20)13(19)16-11-4-2-1-3-5-11/h1-9,18H,(H,16,19)(H,17,20) |
InChI Key |
PKHWENRXYFHRFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


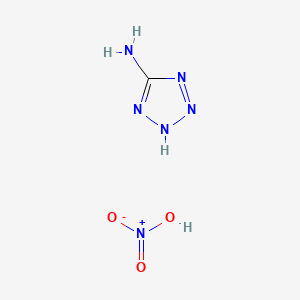

![Tetra([1,1'-biphenyl]-4-yl)stannane](/img/structure/B14671831.png)

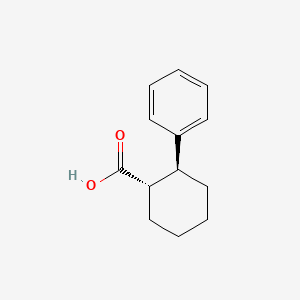
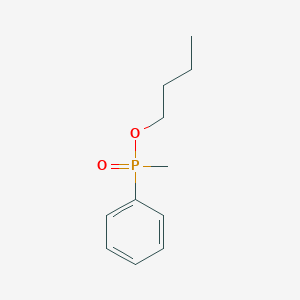
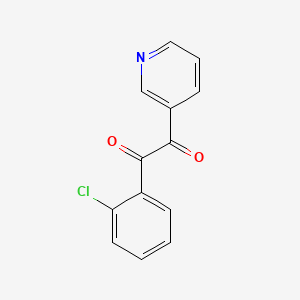


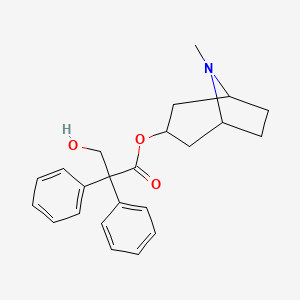
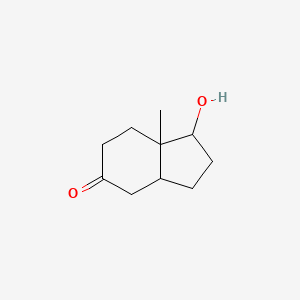
![Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B14671870.png)
